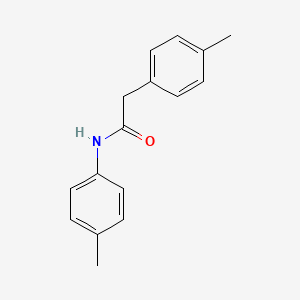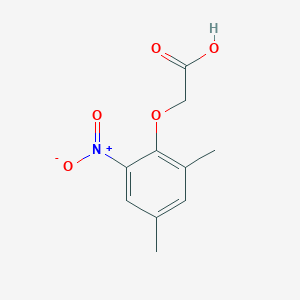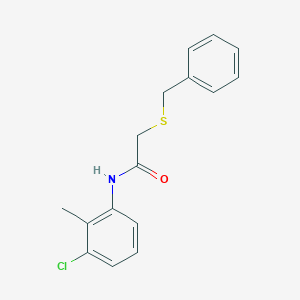
N,2-bis(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-bis(4-methylphenyl)acetamide, also known as 'BMAA', is a non-protein amino acid that has been found in some cyanobacteria species and in certain plants. BMAA has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's, and it has been suggested that exposure to BMAA may be a contributing factor to the development of these diseases. In
作用机制
BMAA has been shown to act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Specifically, BMAA can bind to the glutamate receptor subtypes AMPA and kainate, leading to an overstimulation of these receptors and subsequent cell death. This overstimulation can also lead to the accumulation of misfolded proteins, which are a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that exposure to BMAA can lead to a range of biochemical and physiological effects. These effects include increased oxidative stress, altered protein expression, and changes in neurotransmitter levels. Additionally, BMAA has been shown to induce neuroinflammation and impair cognitive function.
实验室实验的优点和局限性
One advantage of studying BMAA is that it can be synthesized in the lab, allowing for controlled experiments. Additionally, BMAA can be administered to animal models to study its effects on the nervous system. However, there are limitations to studying BMAA in the lab. For example, the effects of BMAA may vary depending on the concentration and duration of exposure, as well as the species being studied.
未来方向
For BMAA research include identifying sources of exposure in humans, investigating its potential role in other neurodegenerative diseases, and developing treatments for BMAA-induced neurodegeneration.
合成方法
BMAA can be synthesized through a reaction between 4-methylbenzoyl chloride and methylamine. This reaction produces N,2-bis(4-methylphenyl)acetamide, which can be purified through recrystallization. The purity of the synthesized BMAA can be verified through nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BMAA has been the subject of numerous scientific studies due to its potential link to neurodegenerative diseases. Researchers have investigated the presence of BMAA in various sources, including cyanobacteria, seafood, and drinking water. Additionally, studies have been conducted to determine the mechanism of action of BMAA and its effects on the nervous system.
属性
IUPAC Name |
N,2-bis(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-16(18)17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESOUWLQABOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)
![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)




![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)
![4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5865638.png)
![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)

![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)